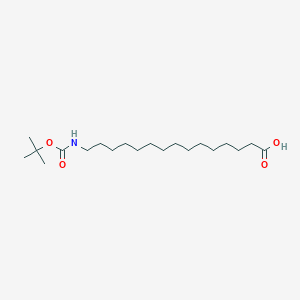

N-Boc-15-aminopentadecanoic acid

Description

Properties

IUPAC Name |

15-[(2-methylpropan-2-yl)oxycarbonylamino]pentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO4/c1-20(2,3)25-19(24)21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMFFCZKYCSPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-15-aminopentadecanoic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-15-aminopentadecanoic acid, a crucial aliphatic linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This document details the physicochemical properties of this compound, its synthesis, and its application in the construction of PROTACs, providing researchers with the necessary information to effectively utilize this versatile chemical tool.

Introduction to this compound

This compound is a bifunctional molecule featuring a 15-carbon aliphatic chain that provides a significant spatial separation between the two ends of a PROTAC. One terminus of the molecule is a carboxylic acid, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for a sequential and controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

The long alkyl chain of this compound offers a degree of conformational flexibility that can be advantageous in establishing a productive ternary complex. The choice of linker length is a critical parameter in PROTAC design, with optimal lengths often falling in the range of 12 to over 20 atoms to effectively bridge the POI and the E3 ligase.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1661040-68-1 | |

| Molecular Formula | C₂₀H₃₉NO₄ | |

| Molecular Weight | 357.53 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and methanol | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Experimental Protocols

Synthesis of this compound

Materials:

-

15-aminopentadecanoic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

5% aqueous citric acid solution or 1 M HCl

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 15-aminopentadecanoic acid (1 equivalent) and triethylamine (1.5 equivalents) or sodium bicarbonate (2-3 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Once the reaction is complete, dilute the mixture with water.

-

If a byproduct oxime is present from certain Boc reagents, extract the aqueous mixture with ethyl acetate to remove it.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or 1 M HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in PROTAC Synthesis: A Stepwise Guide

This compound serves as a linker that is sequentially coupled to two different ligands: one for the target protein (POI ligand) and one for an E3 ligase. The general workflow involves an initial amide coupling reaction using the carboxylic acid moiety, followed by deprotection of the Boc group to reveal the amine, which is then coupled to the second ligand.

This protocol describes the coupling of this compound to a POI ligand that contains a primary or secondary amine.

Materials:

-

This compound

-

POI ligand with an amine functionality

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the POI ligand (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M HCl (if the product is stable to acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-linker conjugate by column chromatography.

This protocol details the removal of the Boc protecting group to expose the terminal amine on the linker.

Materials:

-

POI-linker-Boc conjugate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

Procedure using TFA:

-

Dissolve the POI-linker-Boc conjugate in DCM.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified or used directly in the next step after neutralization.

Procedure using HCl in Dioxane:

-

Suspend or dissolve the POI-linker-Boc conjugate in 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

The deprotected product often precipitates as the hydrochloride salt and can be collected by filtration.

The final step involves coupling the deprotected POI-linker conjugate to the E3 ligase ligand. This example assumes the E3 ligase ligand has a carboxylic acid functionality.

Materials:

-

Deprotected POI-linker-amine conjugate

-

E3 ligase ligand with a carboxylic acid functionality

-

EDC or HATU

-

DIPEA

-

Anhydrous DMF or DCM

Procedure:

-

Follow the amide bond formation protocol described in Step 1, using the deprotected POI-linker-amine conjugate as the amine component and the E3 ligase ligand as the carboxylic acid component.

-

After purification, the final PROTAC molecule should be characterized by appropriate analytical techniques such as NMR and mass spectrometry.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound and its subsequent use in PROTAC assembly.

An In-depth Technical Guide to N-Boc-15-aminopentadecanoic Acid

N-Boc-15-aminopentadecanoic acid is a bifunctional molecule characterized by a long alkane chain. It features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amino group. This structure makes it a valuable linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The terminal carboxylic acid allows for the formation of stable amide bonds with primary amines, while the Boc protecting group can be removed under mild acidic conditions to reveal a free amine, enabling further chemical modifications.[1][2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 357.53 g/mol [1] |

| Chemical Formula | C20H39NO4[4][5] |

| CAS Number | 1661040-68-1[3][4] |

Experimental Protocols

Amide Bond Formation using this compound

This protocol describes the general procedure for coupling the carboxylic acid group of this compound with a primary amine-containing molecule in the presence of an activating agent.

Materials:

-

This compound

-

Primary amine-containing substrate

-

Activating agent (e.g., EDC, HATU)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Add the activating agent (e.g., 1.1 to 1.5 equivalents of EDC or HATU) to the solution and stir for a few minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the primary amine-containing substrate in the anhydrous solvent.

-

Slowly add the solution of the primary amine to the activated this compound solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid.

-

The product is then extracted using an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group from the nitrogen atom to yield the free amine.

Materials:

-

Boc-protected compound

-

Mild acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in an organic solvent like dioxane)

-

Organic solvent (e.g., Dichloromethane (DCM))

-

Basic solution for neutralization (e.g., saturated sodium bicarbonate)

Procedure:

-

Dissolve the N-Boc protected compound in an organic solvent such as DCM.

-

Add the mild acidic solution (e.g., a solution of TFA in DCM) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, the excess acid is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent and washed with a basic solution to neutralize any remaining acid.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the deprotected amine.

Synthesis of N-Boc Amines (General Protocol)

This protocol provides a general method for the tert-butoxycarbonylation of a primary amine, which is the reaction to form the N-Boc protected amine.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Catalyst (e.g., yttria-zirconia based Lewis acid)[6]

Procedure:

-

Dissolve the amine in dry acetonitrile containing the catalyst (e.g., 20% by weight).[6]

-

In a separate flask, dissolve Boc2O (1 equivalent) in dry acetonitrile.[6]

-

Add the Boc2O solution dropwise to the amine solution with constant stirring.[6]

-

Stir the mixture at room temperature. The reaction time will vary depending on the substrate.[6]

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the catalyst and wash it with ether.[6]

-

The filtrate containing the N-Boc product can then be further purified.

Visualizations of Workflows and Signaling Pathways

Workflow for Synthesis and Utilization of this compound

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in amide bond formation and deprotection.

Caption: Synthesis and reaction workflow of this compound.

Signaling Pathway of Pentadecanoic Acid

While this compound is primarily a synthetic intermediate, its deprotected form, pentadecanoic acid (C15:0), has been shown to be biologically active. Studies have indicated that pentadecanoic acid can influence several cellular signaling pathways.[7][8][9] For instance, it has been shown to promote glucose uptake in myotubes through the activation of the AMPK pathway.

The diagram below illustrates a simplified representation of the AMPK signaling pathway that can be activated by pentadecanoic acid.

Caption: Activation of the AMPK pathway by Pentadecanoic Acid.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | Delchimica [delchimica.com]

- 3. This compound, 1661040-68-1 | BroadPharm [broadpharm.com]

- 4. 15-{[(tert-butoxy)carbonyl]amino}pentadecanoic acid - C20H39NO4 | CSSB02531768279 [chem-space.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of N-Boc-15-aminopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Boc-15-aminopentadecanoic acid, a widely utilized building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to its relevance in the development of novel therapeutics, a thorough understanding of its physical and chemical characteristics is paramount for researchers in drug discovery and development.

Core Physicochemical Data

This compound is an aliphatic chain functionalized with a terminal carboxylic acid and a Boc-protected amine.[1][2][3] This structure imparts specific properties that are crucial for its application in chemical synthesis. While extensive experimental data is not publicly available, the following table summarizes the key known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO₄ | [4] |

| Molecular Weight | 357.53 g/mol | [4] |

| CAS Number | 1661040-68-1 | [4] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO. A general formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH₂O. Sonication or heating can aid dissolution. | [1] |

| pKa | Data not available | |

| logP | Data not available | |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment. |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of key physicochemical properties of this compound. These are standard methods for characterizing long-chain fatty acids and their derivatives.

Determination of Melting Point (Capillary Tube Method)

A precise melting point is a crucial indicator of purity for a solid compound. The capillary tube method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid sample using the capillary tube method.

Caption: Workflow for Melting Point Determination.

Determination of Acid Value

The acid value is a measure of the free carboxylic acids present in a substance. It is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 g of this compound into a conical flask.

-

Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., ethanol (B145695) or a mixture of toluene (B28343) and ethanol) and warm gently to dissolve the sample.

-

Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) until a persistent color change is observed.

-

Calculation: The acid value is calculated using the following formula: Acid Value = (V × N × 56.1) / W Where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Application in PROTAC Synthesis

This compound serves as a versatile aliphatic linker in the synthesis of PROTACs. The carboxylic acid terminus can be activated (e.g., using EDC or HATU) to form a stable amide bond with a primary amine on a ligand for an E3 ubiquitin ligase. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to a ligand for the target protein.

The following diagram illustrates the role of this compound in a generalized PROTAC synthesis workflow.

Caption: Role in PROTAC Synthesis.

References

N-Boc-15-aminopentadecanoic Acid: A Technical Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a long C15 alkyl chain, which imparts significant hydrophobicity. One terminus of the chain is a carboxylic acid, while the other is a Boc-protected amine. This structure makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two ligands and influences the overall physicochemical properties of the molecule, including its solubility.[1] An understanding of the solubility profile of this compound is therefore critical for its effective handling, reaction optimization, and the development of soluble and bioavailable PROTACs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H39NO4 | N/A |

| Molecular Weight | 357.53 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| pKa | Carboxylic acid: ~4-5 (estimated) | N/A |

Solubility Profile

The presence of the carboxylic acid group suggests that the solubility will be pH-dependent. In basic aqueous solutions, the carboxylic acid will be deprotonated to a carboxylate salt, which should exhibit increased aqueous solubility. Conversely, in acidic solutions, the carboxylic acid will be protonated and the Boc group may be labile.

Solubility is expected to be significantly better in organic solvents, particularly polar aprotic solvents that can solvate both the polar head groups and the non-polar tail.

Qualitative Solubility Table

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The long hydrophobic C15 alkyl chain dominates the molecule's properties. |

| Aqueous Buffers (pH 7.4) | Very Poorly Soluble | At physiological pH, the carboxylic acid is partially deprotonated, but the long alkyl chain still limits aqueous solubility. |

| Aqueous Base (e.g., 1M NaOH) | Sparingly Soluble to Soluble | Deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |

| Methanol | Soluble | A polar protic solvent that can hydrogen bond with the carboxylic acid and solvate the molecule. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used for peptide synthesis and related applications. |

| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that can solvate the long alkyl chain. |

| Hexanes | Poorly Soluble to Insoluble | A non-polar solvent that may not sufficiently solvate the polar carboxylic acid and Boc-amine groups. |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a general protocol for determining the thermodynamic solubility of this compound in various solvents. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.[4][5]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, DMF, DCM)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Syringes and 0.22 µm syringe filters

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) for the preparation of calibration standards.

-

Preparation of Calibration Curve: Create a series of calibration standards by serially diluting the stock solution with the analytical mobile phase. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a 2 mL glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC using the same method as for the calibration standards.

-

Calculation of Solubility: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualization of Application in PROTAC Mechanism

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][7][8]

Caption: PROTAC Mechanism of Action.

The following diagram illustrates a simplified workflow for the synthesis of a PROTAC molecule, where this compound is used as a linker precursor.

References

- 1. chempep.com [chempep.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

Synthesis of N-Boc-15-aminopentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-15-aminopentadecanoic acid, a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction

This compound is a long-chain aliphatic carboxylic acid containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a versatile scaffold for chemical modification. The carboxylic acid moiety allows for facile conjugation to various molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. Its primary application lies in the field of drug discovery, particularly in the design and synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

Synthetic Pathways

The synthesis of this compound is a two-stage process:

-

Synthesis of 15-aminopentadecanoic acid: This key intermediate can be synthesized from commercially available starting materials via two primary routes.

-

Boc Protection of 15-aminopentadecanoic acid: The terminal amino group of the synthesized intermediate is then protected with a Boc group.

This guide will detail two effective synthetic routes for obtaining the crucial 15-aminopentadecanoic acid intermediate.

Synthesis of 15-Aminopentadecanoic Acid

Two viable synthetic pathways for 15-aminopentadecanoic acid are presented below, starting from either 15-bromopentadecanoic acid or 15-hydroxypentadecanoic acid.

This route involves the conversion of a terminal bromide to an amine. This can be achieved through two common methods: the Gabriel synthesis or via an azide (B81097) intermediate.

Caption: Synthetic routes from 15-bromopentadecanoic acid.

This pathway involves the conversion of a terminal hydroxyl group into an amine, typically through an azide intermediate.

Caption: Synthetic route from 15-hydroxypentadecanoic acid.

Boc Protection

Once 15-aminopentadecanoic acid is synthesized, the terminal amine is protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Caption: Boc protection of 15-aminopentadecanoic acid.

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above.

Synthesis of 15-Aminopentadecanoic Acid from 15-Bromopentadecanoic Acid (via Azide Intermediate)

Step 1: Synthesis of 15-Azidopentadecanoic Acid

| Parameter | Value |

| Reactants | 15-Bromopentadecanoic acid, Sodium Azide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | ~95% |

Procedure:

-

To a solution of 15-bromopentadecanoic acid (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction

An In-depth Technical Guide to the Stability and Storage of N-Boc-15-aminopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a long hydrocarbon chain, a carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable linker in various bioconjugation and drug delivery applications, including Proteolysis Targeting Chimeras (PROTACs). Understanding the stability and optimal storage conditions of this molecule is crucial for ensuring its integrity, purity, and performance in research and development. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and general protocols for stability assessment.

Chemical Structure and Properties

-

IUPAC Name: 15-[(tert-butoxycarbonyl)amino]pentadecanoic acid

-

Molecular Formula: C₂₀H₃₉NO₄

-

Molecular Weight: 357.53 g/mol

-

CAS Number: 1661040-68-1

-

Appearance: White to off-white solid

The molecule's stability is primarily influenced by its two functional groups: the Boc-protected amine and the carboxylic acid, as well as the long aliphatic chain.

Recommended Storage Conditions

Proper storage is essential to maintain the quality of this compound. The following conditions are recommended based on information from various suppliers and general knowledge of similar compounds.

| Condition | Temperature | Duration | Atmosphere | Notes |

| Long-term Storage | -20°C | Up to 3 years | Inert gas | Store in a tightly sealed container, protected from light and moisture. |

| Short-term Storage | 2-8°C | Several weeks | Inert gas | Suitable for opened containers that will be used within a short period. Avoid repeated freeze-thaw cycles. |

| In Solution | -80°C | Up to 1 year | Sealed vial | Use anhydrous solvents and store under an inert atmosphere to prevent hydrolysis. |

Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, its stability can be inferred from the behavior of its constituent functional groups.

Susceptibility to Degradation

The primary degradation pathways for this compound are anticipated to be:

-

Acid-catalyzed hydrolysis of the Boc group: The tert-butyloxycarbonyl protecting group is known to be labile under acidic conditions.[1][][3][4][5][6] Exposure to strong acids, and to a lesser extent weak acids, will lead to the removal of the Boc group, yielding 15-aminopentadecanoic acid.

-

Oxidation of the aliphatic chain: Long-chain fatty acids are susceptible to oxidation, a process that can be accelerated by exposure to heat, light, and oxygen.[7][8] This can lead to the formation of various degradation products and a decrease in purity.

General Stability Observations

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigeration or freezing is recommended to minimize any potential degradation. At elevated temperatures, decomposition can occur.

-

Photostability: Exposure to light, particularly UV light, can promote the oxidation of the long alkyl chain. Therefore, the compound should be stored in a light-protected container.

-

Hydrolytic Stability: In the absence of acidic catalysts, the Boc group is generally stable to hydrolysis. The carboxylic acid and the amide bond of the Boc group are also stable under neutral and basic conditions. However, storage in solution, especially aqueous solutions, for extended periods should be done with caution and at low temperatures.

Potential Degradation Pathway

The most probable degradation pathway under acidic conditions is the cleavage of the Boc protecting group.

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to perform formal stability studies, the following general protocols, based on ICH guidelines, can be adapted for this compound.[][10][11][12][13]

Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Accurately weigh samples of this compound into individual, sealed vials.

-

Place the vials in calibrated ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).

-

Include a control sample stored at the recommended long-term storage condition (-20°C).

-

At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.

-

Allow the vials to equilibrate to room temperature.

-

Analyze the samples for purity and degradation products using a stability-indicating HPLC method.

-

Compare the results to the control sample.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology (based on ICH Q1B guidelines): [14][15][16][17][18]

-

Place a thin layer of the solid compound in a chemically inert, transparent container.

-

Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to identify any photodegradation products.

Hydrolytic Stability

Objective: To determine the stability of the compound in the presence of water at different pH values.

Methodology:

-

Prepare solutions of this compound in buffered aqueous solutions at different pH levels (e.g., pH 4, 7, and 9). A co-solvent may be necessary to ensure solubility.

-

Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed vials, protected from light.

-

At various time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: A logical workflow for the stability assessment of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions. The primary liabilities are the acid-sensitivity of the Boc protecting group and the potential for oxidation of the long aliphatic chain. For applications requiring high purity and integrity of the molecule, it is imperative to store it at or below -20°C in a tightly sealed, light-resistant container under an inert atmosphere. For in-solution applications, storage at -80°C is recommended. The provided experimental protocols offer a framework for conducting detailed stability studies to meet specific research or regulatory requirements.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. blog.preparedpantry.com [blog.preparedpantry.com]

- 8. youtube.com [youtube.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. ICH Stability Testing [intertek.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. biobostonconsulting.com [biobostonconsulting.com]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Methodological & Application

Application Notes and Protocols for the Reaction of N-Boc-15-aminopentadecanoic acid with EDC/HATU

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of N-Boc-15-aminopentadecanoic acid with a primary amine utilizing either 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as coupling reagents. These methods are commonly employed in the synthesis of peptides, lipopeptides, and various molecular probes.

Introduction

This compound is a valuable bifunctional molecule featuring a terminal carboxylic acid and a Boc-protected amine, connected by a long aliphatic chain. This structure makes it an ideal building block for introducing a lipid tail to peptides or other molecules to enhance their membrane permeability or to serve as a long-chain linker. The carboxylic acid moiety can be activated by coupling reagents such as EDC or HATU to facilitate the formation of a stable amide bond with a primary amine.

EDC is a water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can improve efficiency and suppress side reactions.

HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. It is known for its high efficiency and is particularly useful for coupling sterically hindered amino acids or for reactions where racemization is a concern.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine (R-NH₂). Please note that yields are highly dependent on the specific amine used and the purification method.

| Parameter | EDC/HOBt Protocol | HATU/DIPEA Protocol |

| This compound | 1.0 eq | 1.0 eq |

| **Primary Amine (R-NH₂) ** | 1.0 - 1.2 eq | 1.0 - 1.2 eq |

| EDC | 1.2 - 1.5 eq | - |

| HOBt | 1.2 - 1.5 eq | - |

| HATU | - | 1.1 - 1.2 eq |

| Base (e.g., DIPEA) | 2.0 - 3.0 eq | 2.0 - 3.0 eq |

| Solvent | DMF or DCM | DMF or DCM |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 4 hours |

| Typical Yield | 70 - 90% | 80 - 95% |

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

-

Addition of HOBt and Base: Add HOBt (1.2-1.5 eq) to the solution. Cool the flask in an ice bath to 0 °C and then add DIPEA (2.0-3.0 eq) dropwise while stirring.

-

Activation and Coupling: Add EDC·HCl (1.2-1.5 eq) portion-wise to the cold reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-15-aminopentadecanoyl-amine.

Protocol 2: Amide Coupling using HATU

This protocol outlines the coupling of this compound with a primary amine using the highly efficient HATU reagent.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Pre-activation (Optional but Recommended): In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of PROTACs Featuring an N-Boc-15-aminopentadecanoic Acid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The N-Boc-15-aminopentadecanoic acid linker is a long-chain aliphatic linker that can be incorporated into PROTAC design.[5][6][7][8] Its length and hydrophobicity can impact the physicochemical properties of the PROTAC, necessitating robust analytical methods for its characterization and quantification in biological matrices.

This application note provides a detailed protocol for the sensitive and selective quantification of PROTACs containing the this compound linker in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for PROTACs and the analytical workflow for their quantification.

Figure 1: PROTAC Mechanism of Action.

Figure 2: LC-MS/MS Analytical Workflow.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of a PROTAC with an this compound linker from plasma.

-

Materials:

-

Blank plasma

-

PROTAC stock solution (in DMSO)

-

Internal Standard (IS) stock solution (e.g., a stable isotope-labeled version of the PROTAC)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

-

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking the PROTAC stock solution into blank plasma to achieve the desired concentrations.

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of cold (4°C) precipitation solution (Acetonitrile/Methanol, 1:1 v/v) containing the internal standard to each tube.[9]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) and vortex for 30 seconds.[9]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Method

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[9]

-

Injection Volume: 5 µL.[9]

-

Gradient:

Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 9.0 | 30 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for the specific instrument and compound. Representative values are provided in the table below.

-

MRM Transitions: Determined by infusing a standard solution of the PROTAC and its internal standard.

-

Data Presentation

Table 1: Optimized MS/MS Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PROTAC with this compound linker | [Calculated M+H]+ | Fragment 1 | 35 |

| Fragment 2 | 45 | ||

| Internal Standard | [Calculated M+H]+ | Fragment 1 | 35 |

Table 2: Calibration Curve Data

The calibration curve was constructed by plotting the peak area ratio (PROTAC/Internal Standard) against the nominal concentration. A linear regression with a 1/x² weighting was applied.

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.1 | 98.5 | 8.2 |

| 0.5 | 101.2 | 6.5 |

| 1 | 102.5 | 4.1 |

| 5 | 99.8 | 3.5 |

| 10 | 100.3 | 2.8 |

| 50 | 98.9 | 2.1 |

| 100 | 101.7 | 1.9 |

| 500 | 99.2 | 2.5 |

| 1000 | 100.8 | 3.1 |

Table 3: Lower Limit of Quantitation (LLOQ)

| Parameter | Value |

| LLOQ | 0.1 ng/mL |

| Accuracy at LLOQ | 98.5% |

| Precision at LLOQ | 8.2% |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of PROTACs containing an this compound linker in a plasma matrix. The described sample preparation protocol and analytical method provide excellent accuracy and precision over a wide dynamic range, making it suitable for pharmacokinetic and drug metabolism studies in the development of novel PROTAC therapeutics. The provided workflows and protocols can be adapted for other PROTACs and biological matrices with appropriate validation.

References

- 1. lcms.cz [lcms.cz]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | Delchimica [delchimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sciex.com [sciex.com]

Application Note: NMR Characterization of N-Boc-15-aminopentadecanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of N-Boc-15-aminopentadecanoic acid and its derivatives. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Accurate structural confirmation and purity assessment by NMR are crucial for its successful application in drug discovery and development.

Introduction

This compound features a C15 alkyl chain, providing a significant hydrophobic spacer, a terminal carboxylic acid for conjugation (e.g., amide bond formation), and a Boc-protected amine, which can be deprotected for subsequent chemical modifications. Given its three distinct structural regions, NMR spectroscopy is an indispensable tool for its characterization. This note outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for data acquisition and analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and multiplicities for this compound in a standard deuterated solvent such as Chloroform-d (CDCl₃). These values are based on the analysis of structurally similar compounds, including long-chain fatty acids and N-Boc protected amines.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (Boc) | 1.44 | s | 9H | - |

| -(CH₂)₁₀- (Chain) | 1.25 | br s | 20H | - |

| -CH₂-CH₂-COOH | 1.63 | p | 2H | 7.4 |

| -CH₂-CH₂-NHBoc | 1.51 | p | 2H | 7.0 |

| -CH₂-COOH | 2.35 | t | 2H | 7.5 |

| -CH₂-NHBoc | 3.10 | q | 2H | 6.6 |

| -NH-Boc | 4.55 | br s | 1H | - |

| -COOH | 11.5 (variable) | br s | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc) | 28.4 |

| -(CH₂)n- (Chain) | 29.1 - 29.7 |

| -CH₂-CH₂-COOH | 24.7 |

| -CH₂-CH₂-NHBoc | 30.0 |

| -CH₂-COOH | 34.1 |

| -CH₂-NHBoc | 40.5 |

| -C(CH₃)₃ (Boc) | 79.0 |

| -C=O (Boc) | 156.0 |

| -C=O (Acid) | 179.8 |

Experimental Protocols

This section provides a detailed methodology for the NMR characterization of this compound and its derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is generally a good starting point. For compounds with different solubility profiles, other solvents like DMSO-d₆ or Methanol-d₄ can be used.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable compound with a known concentration and non-overlapping signals). TMS is often present in commercial deuterated chloroform.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended for Derivatives):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is useful for assigning protons within the alkyl chain and confirming the connectivity of the terminal groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for confirming the overall structure, especially after conjugation to other molecules.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The integration values should be consistent with the number of protons in the proposed structure.

-

Assignment: Assign the signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, coupling constants, and 2D correlation data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

Application Notes and Protocols for In Vitro Degradation Assay of N-Boc-15-aminopentadecanoic Acid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-15-aminopentadecanoic acid is a long-chain aliphatic linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The stability of this linker within a biological system is a critical determinant of the efficacy and safety of the resulting therapeutic agent. An ideal linker should remain stable in circulation to prevent premature release of the active molecule, while being susceptible to degradation at the target site to ensure timely drug action. This document provides detailed application notes and protocols for conducting in vitro degradation assays to assess the metabolic stability of drug conjugates employing the this compound linker.

The primary mechanism for the in vitro degradation of long-chain aliphatic linkers, such as 15-aminopentadecanoic acid, is oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. This process typically involves the hydroxylation of the alkyl chain, which can be followed by further oxidation. The N-Boc protecting group is generally stable under these conditions and would be part of the larger conjugate being tested. The amide bonds formed during conjugation are also typically stable to hydrolysis in these assays.

Data Presentation

Due to the lack of publicly available in vitro degradation data specifically for the this compound linker, the following tables present representative data from in vitro metabolic stability assays of compounds with long alkyl chains. This data is intended to illustrate the typical outputs of such assays and to serve as a comparative reference.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound/Linker Type | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source Reference |

| Long-Chain Hydrocarbon (Representative) | > 60 | < 10 | Hypothetical Data |

| PROTAC with C4 Alkyl Linker | 135 | 12.8 | Comparative Literature Data |

| PROTAC with C8 Alkyl Linker | 18.2 | 95.7 | Comparative Literature Data |

| Verapamil (Control) | 15.5 | 112.1 | Published Control Data |

| Testosterone (Control) | 8.9 | 194.5 | Published Control Data |

Table 2: In Vitro Stability in Human Plasma

| Compound/Linker Type | Percent Remaining after 4 hours | Primary Degradation Pathway | Data Source Reference |

| Long-Chain Alkyl Amide Linker | > 95% | Minimal Degradation | Hypothetical Data |

| Ester Linker (Comparative) | < 50% | Hydrolysis | Comparative Literature Data |

| Peptide Linker (Val-Cit) | > 90% | Proteolytic Cleavage (minimal in plasma) | Comparative Literature Data |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of a drug conjugate containing the this compound linker by monitoring the depletion of the parent compound over time in the presence of human liver microsomes.

Materials:

-

Test compound (drug conjugate with the linker)

-

Pooled Human Liver Microsomes (HLM)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds (e.g., Verapamil - moderate clearance, Testosterone - high clearance)

-

Acetonitrile (B52724) (ACN) with an appropriate internal standard (for quenching and sample analysis)

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solutions with 0.1 M phosphate buffer to the desired starting concentration (typically 1 µM).

-

Thaw the human liver microsomes on ice and dilute to the final concentration (typically 0.5 mg/mL) with 0.1 M phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the diluted liver microsome solution to the wells of a 96-well plate.

-

Add the diluted test compound and control compounds to their respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (add buffer instead).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched sample plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Mandatory Visualization

Application Notes and Protocols: N-Boc-15-aminopentadecanoic Acid in Targeted Protein Degradation Beyond PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While Proteolysis-Targeting Chimeras (PROTACs) have been at the forefront of this field, research is rapidly expanding to explore alternative degradation pathways that overcome some of the limitations of the ubiquitin-proteasome system. These next-generation degraders, including Autophagy-Targeting Chimeras (AUTACs) and other lysosome-based approaches, offer the promise of degrading a broader range of targets, such as protein aggregates and entire organelles.

N-Boc-15-aminopentadecanoic acid is a bifunctional molecule featuring a 15-carbon aliphatic chain, with a carboxylic acid at one terminus and a Boc-protected amine at the other. Its long, flexible alkyl chain makes it an attractive linker component for the synthesis of chimeric molecules designed to induce proximity between a target protein and the cellular degradation machinery. While its primary documented application is in the synthesis of PROTACs, its chemical properties are well-suited for its adaptation as a linker in degradation strategies beyond the proteasome.

This document provides detailed application notes and protocols for the hypothesized use of this compound in the development of AUTACs, a prominent non-PROTAC TPD technology.

Principle of AUTAC-Mediated Degradation

AUTACs are heterobifunctional molecules that hijack the autophagy-lysosome pathway to degrade cellular targets. They typically consist of three components: a "warhead" that binds to the protein or organelle of interest (POI), a "degradation tag" that is recognized by the autophagy machinery, and a linker that connects the two. Upon binding to the POI, the AUTAC's degradation tag induces K63-linked polyubiquitination, which is a signal for selective autophagy. This leads to the engulfment of the POI-AUTAC complex by an autophagosome, which then fuses with a lysosome for degradation of its contents.

The linker plays a crucial role in the efficacy of an AUTAC, as its length and flexibility determine the proper orientation and proximity of the warhead and the degradation tag for efficient ternary complex formation with the autophagy machinery. The long alkyl chain of this compound can provide the necessary spatial separation and conformational freedom for this process.

Hypothetical Application: Synthesis of an FKBP12-Targeting AUTAC

This section outlines a hypothetical workflow for the synthesis and evaluation of an AUTAC designed to degrade the FKBP12 protein, using this compound as a linker. The warhead will be a known ligand for FKBP12, and the degradation tag will be a guanine (B1146940) derivative, which has been shown to induce autophagy.

Diagram: Synthetic Workflow for FKBP12-AUTAC

Caption: Synthetic workflow for an FKBP12-targeting AUTAC.

Experimental Protocols

Protocol 1: Synthesis of an FKBP12-AUTAC using this compound Linker

Materials:

-

This compound

-

FKBP12 ligand with a free amine group (e.g., AP21967 analog)

-

Guanine-based degradation tag with a carboxylic acid (e.g., a guanine derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

HPLC-grade solvents (acetonitrile, water)

-

Preparative HPLC system

-

Mass spectrometer

Procedure:

-

Activation and Coupling to FKBP12 Ligand:

-

Dissolve this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the FKBP12 ligand (1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the Boc-protected linker-ligand conjugate.

-

-

Boc Deprotection:

-

Dissolve the purified conjugate from step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the Boc group is completely removed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

-

Coupling of the Degradation Tag:

-

Dissolve the guanine-based degradation tag (1.2 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 1 hour at room temperature to form the NHS ester.

-

Dissolve the deprotected linker-ligand conjugate from step 2 in anhydrous DMF and add DIPEA (3 eq).

-

Add the activated degradation tag solution to the linker-ligand solution.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification and Characterization:

-

Upon completion, purify the final FKBP12-AUTAC by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterize the final compound by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: In-cell Evaluation of FKBP12-AUTAC Activity

Materials:

-

Human cell line expressing FKBP12 (e.g., HEK293T)

-

FKBP12-AUTAC

-

Negative control (e.g., FKBP12 ligand alone)

-

Autophagy inhibitor (e.g., Bafilomycin A1)

-

Proteasome inhibitor (e.g., MG132)

-

Cell culture medium and supplements

-

Primary antibodies against FKBP12, LC3B, p62/SQSTM1, and GAPDH

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the FKBP12-AUTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for 24 hours.

-

Include control groups: vehicle (DMSO), FKBP12 ligand alone, and co-treatment with Bafilomycin A1 or MG132.

-

-

Western Blot Analysis:

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against FKBP12, LC3B, p62, and GAPDH (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of protein degradation and autophagy induction.

-

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Dose-Dependent Degradation of FKBP12 by FKBP12-AUTAC

| Concentration (nM) | % FKBP12 Remaining (normalized to Vehicle) |

| 0.1 | 95.2 |

| 1 | 80.5 |

| 10 | 45.1 |

| 100 | 15.8 |

| 1000 | 5.3 |

Table 2: Effect of Inhibitors on FKBP12-AUTAC Activity (at 100 nM)

| Treatment | % FKBP12 Remaining (normalized to Vehicle) |

| FKBP12-AUTAC | 15.8 |

| FKBP12-AUTAC + Bafilomycin A1 | 85.3 |

| FKBP12-AUTAC + MG132 | 18.2 |

Signaling Pathway and Logic Diagrams

Diagram: AUTAC-Mediated Degradation Pathway

Application Notes and Protocols: Cleavage of N-Boc-15-aminopentadecanoic Acid from Solid Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the efficient construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs). N-Boc-15-aminopentadecanoic acid is a bifunctional linker commonly employed in the synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ligase-recruiting moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis. The final step in the solid-phase synthesis of molecules incorporating this linker is its cleavage from the solid support. This crucial step must be performed under conditions that efficiently liberate the desired product while minimizing side reactions and preserving the integrity of the molecule.

This document provides detailed protocols and application notes for the cleavage of this compound from an acid-labile solid support. The choice of cleavage cocktail and reaction conditions is critical and is dictated by the nature of the solid support linker and the presence of other sensitive functional groups in the molecule.

Data Presentation

The efficiency of the cleavage of this compound from a solid support is highly dependent on the cleavage cocktail composition and the reaction conditions. Below are tabulated results from hypothetical cleavage experiments from a Wang resin, a common acid-labile support used for the immobilization of carboxylic acids.[2][3][4]

Table 1: Comparison of Cleavage Cocktails for this compound from Wang Resin

| Cleavage Cocktail | Composition (v/v) | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| A | 95% TFA, 5% Water | 2 | 25 | 92 | 95 |

| B | 95% TFA, 2.5% Water, 2.5% TIS | 2 | 25 | 95 | 98 |

| C | 50% TFA in DCM | 4 | 25 | 85 | 90 |

| D | 1% TFA in DCM | 4 | 25 | 20 | 75 |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, DCM: Dichloromethane

Table 2: Effect of Reaction Time and Temperature on Cleavage Efficiency using Cleavage Cocktail B

| Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 25 | 88 | 97 |

| 2 | 25 | 95 | 98 |

| 4 | 25 | 96 | 98 |

| 2 | 4 | 85 | 99 |

Experimental Protocols

The following protocols are generalized and may require optimization for specific applications and scales.

Protocol 1: Small-Scale Trial Cleavage

It is highly recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific molecule.

Materials:

-

This compound-loaded resin (e.g., Wang resin, ~25 mg)

-

Cleavage cocktail (e.g., Cocktail B: 95% TFA, 2.5% Water, 2.5% TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Small reaction vessel (e.g., fritted syringe or small vial)

-

Nitrogen or argon gas

-

Centrifuge

-

HPLC and Mass Spectrometer for analysis

Procedure:

-

Place approximately 25 mg of the dried peptide-resin into a fritted syringe.

-

Wash the resin with DCM (3 x 1 mL) to remove any residual solvents from synthesis.

-

Add 1 mL of the freshly prepared cleavage cocktail to the resin.

-

Allow the reaction to proceed at room temperature with occasional agitation for 2 hours.

-

Filter the cleavage solution into a clean collection tube.

-

Wash the resin with a small volume of fresh cleavage cocktail (0.5 mL) and combine the filtrates.

-

Precipitate the cleaved product by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the product.

-

Decant the ether and wash the pellet with cold ether twice more.

-

Dry the pellet under a stream of nitrogen.

-

Analyze the crude product by HPLC and mass spectrometry to determine yield and purity.

Protocol 2: Standard Cleavage Protocol

Materials:

-

This compound-loaded resin (e.g., Wang resin)

-

Cleavage Cocktail B (95% TFA, 2.5% Water, 2.5% TIS), freshly prepared

-

Dichloromethane (DCM)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Reaction vessel (e.g., round-bottom flask or peptide synthesis vessel)

-

Rotary evaporator (optional)

-

Lyophilizer (optional)

Procedure:

-

Swell the resin in DCM for 30 minutes in the reaction vessel.

-

Drain the DCM and wash the resin twice more with DCM.

-

Add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the cleavage can be monitored by taking small aliquots, precipitating the product, and analyzing by HPLC.

-

Once the cleavage is complete, filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

-

Concentrate the combined filtrates using a rotary evaporator if necessary, being careful not to evaporate to dryness.

-

Precipitate the product by adding the concentrated solution dropwise to a flask containing cold diethyl ether (10-20 times the volume of the filtrate) with stirring.

-

Collect the precipitated product by filtration or centrifugation.

-